4-METHYL-N-[2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE
Description
4-METHYL-N-[2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-N-[2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-17(2)28-23-11-7-6-10-22(23)26-24(28)25-16-19-8-4-5-9-21(19)27-31(29,30)20-14-12-18(3)13-15-20/h4-15,17,27H,16H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKUSHLVNNYMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-METHYL-N-[2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles.
Scientific Research Applications
4-METHYL-N-[2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-METHYL-N-[2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE include other benzimidazole derivatives such as:
- 1-METHYL-4-PROPAN-2-YLBENZENE
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
- 2-METHYL-N-((2′-(PYRROLIDIN-1-YLSULFONYL)BIPHENYL-4-YL)METHYL)PROPAN-1-AMINE
These compounds share structural similarities but differ in their specific functional groups and biological activities, making each unique in its applications and effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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